6-Oxa-2-azaspirooctane hydrochloride (CAS: 1359656-12-4) is a rigid, spirocyclic secondary amine building block that serves as an advanced bioisostere for morpholine and piperazine in modern drug discovery. Characterized by a high fraction of sp3 carbons (Fsp3) and a defined 3D vector trajectory, this compound facilitates the 'escape from flatland' strategy to improve physicochemical properties [1]. Procuring the hydrochloride salt rather than the free base is critical for industrial workflows, as it provides a bench-stable, free-flowing crystalline solid that ensures immediate aqueous solubility and stoichiometric precision in high-throughput cross-coupling and amidation reactions [2].
Generic substitution with unconstrained morpholine or piperazine fails because these flexible rings possess higher basicity and are highly susceptible to CYP450-mediated oxidative metabolism at their alpha-carbon positions, leading to poor pharmacokinetic profiles and potential off-target cardiotoxicity (e.g., hERG liability) [1]. Furthermore, attempting to use the free base form of 6-oxa-2-azaspirooctane introduces severe processability issues; the free base is a volatile, degradation-prone oil that complicates accurate weighing and reproducible dosing. The hydrochloride salt is specifically engineered to overcome these handling limitations, providing the necessary stability and purity retention required for automated parallel synthesis and scalable manufacturing [2].
Replacing standard piperidine or morpholine appendages with the 6-oxa-2-azaspirooctane core lowers the amine pKa to approximately 9.2. This subtle reduction in basicity significantly mitigates off-target hERG channel binding, a common cardiotoxicity liability in basic amines, while preserving primary target potency [1].
| Evidence Dimension | Amine basicity (pKa) and hERG binding affinity |
| Target Compound Data | Predicted pKa ~9.2; reduced hERG activity |
| Comparator Or Baseline | Standard piperidine/morpholine analogs (pKa > 9.8) |
| Quantified Difference | Reduction of basicity by ~0.6–0.8 pKa units, leading to significantly lower off-target hERG inhibition. |
| Conditions | In vitro hERG patch-clamp assays and in silico pKa predictions for substituted analogs. |
Lowering basicity mitigates cardiotoxicity risks early in lead optimization while maintaining primary target potency.
With a CLogP of -0.316 and an Fsp3 fraction of 1.0, this spirocycle provides a highly rigid, 3D-oriented scaffold. Compared to flexible morpholine or planar heteroaromatics, it offers improved aqueous solubility and a defined vector trajectory, driving 'escape from flatland' strategies that correlate with higher clinical success rates[1], [2].
| Evidence Dimension | CLogP and Fsp3 fraction |
| Target Compound Data | CLogP = -0.316, Fsp3 = 1.0 |
| Comparator Or Baseline | Planar heteroaromatics or flexible morpholine (lower Fsp3, varying LogP) |
| Quantified Difference | Provides a highly rigid, 3D-oriented scaffold with increased hydrophilicity compared to traditional flat or flexible rings. |
| Conditions | Standard cheminformatics profiling (e.g., PubChem/XLogP3 calculations). |
High Fsp3 and low CLogP correlate directly with improved aqueous solubility and higher clinical success rates in drug discovery.
The free base form of 6-oxa-2-azaspirooctane is a volatile oil that is prone to degradation and difficult to handle. In contrast, the hydrochloride salt is a bench-stable, free-flowing crystalline solid. This ensures precise stoichiometric weighing and >97% purity retention over extended storage, which is critical for reproducible yields in automated parallel synthesis[1].
| Evidence Dimension | Physical state and storage stability |
| Target Compound Data | Crystalline hydrochloride salt (bench-stable solid) |
| Comparator Or Baseline | Free base (volatile, degradation-prone oil) |
| Quantified Difference | The HCl salt ensures >97% purity retention over extended storage and allows precise stoichiometric weighing, unlike the free base. |
| Conditions | Standard laboratory storage (2-8°C) and automated library synthesis workflows. |
Eliminates weighing errors and batch-to-batch variability in high-throughput parallel synthesis.
The rigid spirocyclic architecture sterically shields the alpha-carbon protons adjacent to the heteroatoms. Compared to the open, flexible morpholine ring—which is highly susceptible to CYP450-mediated oxidative metabolism—the spiro core demonstrates a significant reduction in microsomal intrinsic clearance (CLint) [1].
| Evidence Dimension | Microsomal intrinsic clearance (CLint) |
| Target Compound Data | Spirocyclic core restricts access to alpha-protons |
| Comparator Or Baseline | Open morpholine ring (susceptible to CYP450 oxidation) |
| Quantified Difference | Significant reduction in oxidative metabolism at the alpha-carbon positions compared to unconstrained analogs. |
| Conditions | In vitro human/rat liver microsome (HLM/RLM) stability assays. |
Extends the pharmacokinetic half-life of lead compounds, reducing the need for downstream formulation workarounds.
Utilizing the lowered pKa of the spirocycle to engineer out hERG liabilities in kinase inhibitors or CNS-active compounds, directly leveraging the basicity modulation described in Section 3 [1].
Deploying the bench-stable hydrochloride salt in automated liquid handling systems for Buchwald-Hartwig cross-coupling or reductive amination arrays, eliminating the weighing errors associated with the free base [2].
Swapping metabolically labile morpholine groups in late-stage candidates to improve pharmacokinetic half-life (via reduced CLint) and aqueous solubility without increasing lipophilicity [1], [3].
Incorporating the spirocyclic core into bifunctional degraders to precisely control the spatial distance and exit vectors between target-binding and E3-recruiting domains, minimizing entropic penalties upon ternary complex formation[3].